molecular formula C16H16Cl2N2O2 B6626979 N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide

货号 B6626979
分子量: 339.2 g/mol
InChI 键: DDADMMSDUDOKMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neurological and psychiatric disorders. CERC-501 acts as a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a key role in the regulation of pain, stress, mood, and addiction.

作用机制

CERC-501 acts as a selective antagonist of the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, which is primarily located in the brain and spinal cord. The N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide is involved in the regulation of various physiological and behavioral processes, including pain perception, stress response, mood, and addiction. By blocking the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, CERC-501 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
CERC-501 has been shown to have a range of biochemical and physiological effects, including reducing stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, modulating the release of neurotransmitters such as dopamine and serotonin, and reducing the rewarding effects of drugs of abuse. These effects are thought to contribute to the therapeutic benefits of the drug in various neurological and psychiatric disorders.

实验室实验的优点和局限性

One of the main advantages of CERC-501 for lab experiments is its selectivity for the N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide, which allows for more precise modulation of the target pathway. However, the drug has also been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results. Additionally, the pharmacokinetic properties of CERC-501, such as its half-life and bioavailability, can vary depending on the route of administration and dosing regimen, which can affect the reproducibility of experiments.

未来方向

There are several potential future directions for research on CERC-501, including:
1. Further investigation of the mechanisms underlying the therapeutic effects of CERC-501 in various neurological and psychiatric disorders.
2. Development of new formulations and delivery methods for CERC-501 to improve its pharmacokinetic properties and efficacy.
3. Evaluation of the safety and efficacy of CERC-501 in combination with other drugs for the treatment of complex disorders such as addiction and depression.
4. Investigation of the potential role of CERC-501 in the treatment of other disorders, such as chronic pain and post-traumatic stress disorder.
5. Development of new N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide antagonists based on the structure of CERC-501 with improved selectivity and efficacy.

合成方法

CERC-501 is synthesized through a multi-step process that involves the reaction of 2-(5-chloropyridin-2-yl)acetic acid with 4-chlorobenzyl alcohol, followed by the conversion of the resulting ester to the amide using N,N-dimethylformamide and triethylamine. The final product is obtained through purification by column chromatography and recrystallization.

科学研究应用

CERC-501 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain. The drug has shown promising results in reducing the symptoms of these disorders, both alone and in combination with other drugs. CERC-501 has also been evaluated in clinical trials for the treatment of major depressive disorder, cocaine use disorder, and alcohol use disorder.

属性

IUPAC Name

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-3-1-12(2-4-13)11-22-8-7-19-16(21)9-15-6-5-14(18)10-20-15/h1-6,10H,7-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDADMMSDUDOKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCNC(=O)CC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。